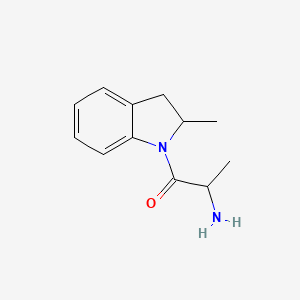

2-氨基-1-(2-甲基-2,3-二氢-吲哚-1-基)-丙-1-酮

描述

2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体学与材料科学:

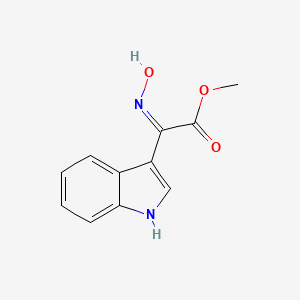

- 李健、梁尊军和 X. 泰(2009 年)探索了相关化合物 (S)-2-氨基-3-(1H-吲哚-3-基)丙酸酯的晶体结构,突出了其在甲基化、解毒和抗氧化过程中的相关性,在制药和食品工业中具有应用。本研究通过氢键分析有助于理解相关化合物的分子几何形状和稳定性 (李、梁和泰,2009 年)。

合成和药用应用:

- 赫玛拉塔·加德戈尼和萨兰加帕尼·曼达(2013 年)报道了从 (1H-吲哚-3-基)-乙酸合成含有 1,3,4-恶二唑和 1,2,4-三唑部分的新型吲哚衍生物。对这些化合物进行了抗菌和抗炎活性测试,表明具有潜在的药用应用 (加德戈尼和曼达,2013 年)。

降压药前体:

- L. 佩罗特等人(2001 年)研究了 1-氨基-2-甲基吲哚啉,这是一种用于降压药合成的前体。该研究提供了对 1-氨基-2-甲基吲哚和偶氮(2-甲基)吲哚等新产品的形成的见解,这些产品与制药工业相关 (佩罗特等人,2001 年)。

抗真菌剂开发:

- 雷米·吉隆等人(2009 年)设计了新的抗真菌剂,特别是 1-[(1H-吲哚-5-基甲基)氨基]-2-苯基-3-(1H-1,2,4-三唑-1-基)丙-2-醇,对白色念珠菌和烟曲霉菌株表现出显着的活性。这项研究对开发新的真菌感染治疗方法具有重要意义 (吉隆等人,2009 年)。

糖尿病药物制造:

- Y. 泽井等人(2010 年)为用作糖尿病药物的肽类无定形化合物开发了一种制造工艺。该工艺涉及使用与 2-氨基-1-(2-甲基-2,3-二氢-吲哚-1-基)-丙-1-酮相关的中间化合物,证明了该化合物在大规模药物生产中的作用 (泽井等人,2010 年)。

作用机制

Target of Action

The primary target of 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one is a Targeted Protein that is a mediator of abnormal cellular proliferation . This compound is designed to bind to this protein and modulate its activity .

Mode of Action

The compound acts by covalently linking to the Targeted Protein through a Linker-Targeting Ligand . This binding event triggers a series of biochemical reactions that lead to the modulation of the protein’s activity .

Biochemical Pathways

Upon binding to the Targeted Protein, the compound initiates a process known as ubiquitination . This involves the covalent attachment of multiple ubiquitin molecules by an E3 ubiquitin ligase to a terminal lysine residue of the protein . This marks the protein for proteasome degradation, where the protein is digested into small peptides and eventually into its constituent amino acids that serve as building blocks for new proteins .

Result of Action

The ultimate result of the compound’s action is the degradation of the Targeted Protein . This leads to a decrease in the protein’s activity, thereby potentially inhibiting abnormal cellular proliferation .

生化分析

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and behavior of cells .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(2-methyl-2,3-dihydro-indol-1-YL)-propan-1-one vary with different dosages in animal models .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

属性

IUPAC Name |

2-amino-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFYZMMJAMAITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)

![2-[[2-(3,5-Difluorophenyl)-2-hydroxyacetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B3081454.png)